4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone
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Overview
Description
4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from 4-(dimethylamino)benzaldehyde. The key steps involve the formation of a hydrazone derivative by reacting the benzaldehyde with hydrazine under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique reactivity and structural features make it a valuable tool for synthesizing complex molecules, studying reaction mechanisms, and developing new materials.
Mechanism of Action
When compared to other similar compounds, 4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone stands out due to its unique structural features and reactivity. Similar compounds include other hydrazones and benzaldehyde derivatives, each with their own distinct properties and applications.
Comparison with Similar Compounds
Hydrazones
Benzaldehyde derivatives
Other dimethylamino-substituted compounds
Properties
CAS No. |
2143-98-8 |
---|---|
Molecular Formula |
C18H22N4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H22N4/c1-21(2)17-9-5-15(6-10-17)13-19-20-14-16-7-11-18(12-8-16)22(3)4/h5-14H,1-4H3/b19-13+,20-14+ |
InChI Key |
UPHRISURECPMEH-IWGRKNQJSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(C)C |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(C)C |
Key on ui other cas no. |
2143-98-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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